molecular formula C13H6BrF6NO B15292367 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

Cat. No.: B15292367
M. Wt: 386.09 g/mol
InChI Key: SKARYAVHOWOEBT-UHFFFAOYSA-N
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Description

5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms, including bromine and fluorine, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would likely include rigorous control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.

    Organoboron Reagents: Employed in the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline is unique due to its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H6BrF6NO

Molecular Weight

386.09 g/mol

IUPAC Name

5-bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline

InChI

InChI=1S/C13H6BrF6NO/c14-6-3-10(21)7(15)4-11(6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

SKARYAVHOWOEBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=C(C=C(C(=C2)F)N)Br)F)C(F)(F)F

Origin of Product

United States

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